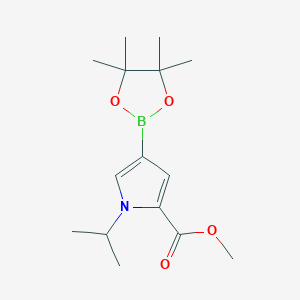
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H24BNO4 and its molecular weight is 293.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1367830-46-3) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrrole ring substituted with a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. The molecular formula is with a molecular weight of 293.17 g/mol. This structure is significant as the boron atom can participate in various chemical interactions that are crucial for biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl pyrrole derivatives with boron-containing reagents under controlled conditions. The detailed synthetic routes often include multi-step processes that ensure high purity and yield of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing pyrrole and dioxaborolane moieties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines. A comparative analysis indicates that modifications in the substituents can lead to variations in potency.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 1-isopropyl-4-(dioxaborolane) | HeLa | 5.2 | |
| Similar Pyrrole Derivative | A549 | 3.8 | |
| Combretastatin-A4 (Standard) | HeLa | 10.0 |
The above table illustrates the efficacy of Methyl 1-isopropyl-4-(dioxaborolane) against HeLa cells compared to established standards.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, which is critical for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce ROS production leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antiproliferative Activity on Cancer Cell Lines
In a recent study published in a peer-reviewed journal, Methyl 1-isopropyl-4-(dioxaborolane) was tested against several human cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity towards these cell lines with varying degrees of potency:
- HeLa Cells : IC50 value of 5.2 µM indicated significant activity.
- A549 Cells : IC50 value was determined at 6.0 µM.
These findings suggest that further exploration could lead to the development of targeted therapies leveraging this compound's unique mechanism.
Propiedades
IUPAC Name |
methyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)17-9-11(8-12(17)13(18)19-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYKGPBTBHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















